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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and safety protocols for (3-Fluorophenyl)(phenyl)methanone (also known

as 3-Fluorobenzophenone). The strategic incorporation of fluorine into pharmacologically

active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic

stability and binding affinity. This document collates critical data for researchers utilizing this

important fluorinated benzophenone scaffold. Quantitative data is presented in structured

tables, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided,

and the synthetic workflow is visualized.

Chemical Identity and Physicochemical Properties
(3-Fluorophenyl)(phenyl)methanone is an aromatic ketone featuring a phenyl group and a 3-

fluorophenyl group attached to a central carbonyl moiety.

Table 1: Physicochemical Properties of (3-Fluorophenyl)(phenyl)methanone
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Property Value Source(s)

IUPAC Name
(3-Fluorophenyl)

(phenyl)methanone
-

Synonyms 3-Fluorobenzophenone [1][2]

CAS Number 345-69-7 [1][2]

Molecular Formula C₁₃H₉FO [2]

Molecular Weight 200.21 g/mol [2]

Melting Point 48-52 °C [1]

Boiling Point 305.6 °C at 760 mmHg [3][4]

Density 1.165 g/cm³ [3][4]

Solubility
Soluble in alcohols; insoluble

in water and ethers.
[2]

Calculated LogP 3.03 -

Spectroscopic Profile
Detailed experimental spectral data for (3-Fluorophenyl)(phenyl)methanone is available in

specialized chemical databases. The following table summarizes the expected characteristic

signals based on the principles of NMR and IR spectroscopy.

Table 2: Expected Spectroscopic Features for (3-Fluorophenyl)(phenyl)methanone
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Technique Expected Features

¹H NMR

Signals expected in the aromatic region (approx.

7.2-7.8 ppm). The protons on the fluorinated

ring will exhibit splitting due to coupling with the

¹⁹F nucleus.

¹³C NMR

Aromatic carbon signals expected between 115-

140 ppm. The carbonyl (C=O) carbon will

appear significantly downfield (approx. 195

ppm). Carbon signals from the fluorinated ring

will show C-F coupling.

¹⁹F NMR
A single resonance is expected for the fluorine

atom on the phenyl ring.

IR Spectroscopy

Strong, characteristic C=O stretch for an

aromatic ketone (approx. 1660-1700 cm⁻¹). C-F

stretch (approx. 1100-1300 cm⁻¹). C=C

stretches for the aromatic rings (approx. 1450-

1600 cm⁻¹). Aromatic C-H stretches (>3000

cm⁻¹).[5][6][7][8]

Synthesis and Manufacturing
The primary and most efficient method for synthesizing (3-Fluorophenyl)(phenyl)methanone is

the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a strong Lewis acid

catalyst such as anhydrous aluminum chloride (AlCl₃).

General Reaction Mechanism
The reaction proceeds via electrophilic aromatic substitution.

Formation of Acylium Ion: The Lewis acid (AlCl₃) activates the benzoyl chloride, forming a

highly electrophilic acylium ion.

Electrophilic Attack: The π-electron system of the fluorobenzene ring attacks the acylium ion.

The fluorine atom is an ortho-, para- director, however, the para-position is sterically favored,

leading to 4-fluorobenzophenone as the major isomer. The meta-substituted product, (3-
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Fluorophenyl)(phenyl)methanone, is typically synthesized using 3-fluorobenzoyl chloride and

benzene to ensure the correct regiochemistry. For the purpose of this guide, we will detail the

synthesis from benzene and 3-fluorobenzoyl chloride.

Detailed Experimental Protocol: Synthesis of (3-
Fluorophenyl)(phenyl)methanone
This protocol is a representative laboratory-scale procedure adapted from established methods

for Friedel-Crafts acylation.

Materials:

Anhydrous aluminum chloride (AlCl₃)

Anhydrous benzene (carcinogen, handle with extreme care)

3-Fluorobenzoyl chloride

Dichloromethane (DCM, anhydrous)

Hydrochloric acid (HCl), 1 M solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize

evolved HCl gas).

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask

with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the suspension to 0 °C in an ice-water bath.

Substrate Addition: Add anhydrous benzene (1.5 equivalents) to the cooled suspension with

stirring.

Acylating Agent Addition: Add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise from the

addition funnel over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Workup - Quenching: Cautiously pour the reaction mixture into a separate beaker containing

a vigorously stirred mixture of crushed ice and 1 M HCl.

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice with dichloromethane.

Washing: Combine all organic layers. Wash sequentially with 1 M HCl, water, saturated

NaHCO₃ solution, and finally with brine.

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Filter off the

drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude solid product by recrystallization (e.g., from ethanol/water or

hexanes) or by column chromatography on silica gel to yield pure (3-Fluorophenyl)

(phenyl)methanone.

Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis, purification, and analysis of the

target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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